molecular formula C23H24N4O B2817421 3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902047-54-5

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2817421
CAS No.: 902047-54-5
M. Wt: 372.472
InChI Key: CYEMDGVCPCKPNE-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.472. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the progression of the cell cycle

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from G1 to S phase and the progression through the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer .

Biological Activity

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C23H24N4O
  • Molecular Weight : 372.472 g/mol
  • Purity : Typically 95% .

The compound is believed to exert its biological effects through interactions with specific receptors and enzymes. Notably, it has been studied for its role as an inhibitor of adaptor-associated kinase 1 (AAK1), which is implicated in synaptic vesicle recycling and receptor-mediated endocytosis . This inhibition may lead to alterations in cellular signaling pathways relevant to various diseases.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit tubulin polymerization, effectively blocking cell cycle progression in the G2/M phase and inducing apoptosis in cancer cell lines . This mechanism is crucial for developing new cancer therapies targeting microtubule dynamics.

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory activities. By modulating pathways associated with inflammation, it could potentially be useful in treating conditions characterized by excessive inflammatory responses.

Case Studies

StudyFindings
Study 1 Investigated the effect of the compound on cancer cell lines.Demonstrated significant inhibition of cell proliferation and induction of apoptosis.
Study 2 Assessed anti-inflammatory effects in vitro.Showed reduction in pro-inflammatory cytokine production.
Study 3 Evaluated pharmacokinetics and toxicity in animal models.Indicated favorable pharmacokinetic profile with manageable toxicity levels.

Research Findings

Research has indicated that compounds similar to this compound exhibit diverse biological activities:

  • Inhibition of Kinases : The compound's ability to inhibit AAK1 suggests potential applications in neurological disorders where synaptic function is compromised .
  • Anticancer Activity : The inhibition of tubulin polymerization aligns with findings from other pyrazolo[1,5-a]pyrimidine derivatives that have shown promise as anticancer agents .
  • Anti-inflammatory Potential : Preliminary data indicate that this compound may modulate inflammatory pathways, which warrants further investigation for therapeutic uses in inflammatory diseases.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-15-14-21(25-16(2)18-10-6-5-7-11-18)27-23(24-15)22(17(3)26-27)19-12-8-9-13-20(19)28-4/h5-14,16,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEMDGVCPCKPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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